molecular formula C17H12F3N7O B12164099 (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12164099
M. Wt: 387.3 g/mol
InChI Key: NTVXVXMBCJQFMJ-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridazine ring fused with a pyrazolone moiety. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to improve reaction efficiency and reduce waste. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing and reducing agents, bases, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes, or it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H12F3N7O

Molecular Weight

387.3 g/mol

IUPAC Name

5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H12F3N7O/c1-10-13(8-21-12-4-2-3-11(7-12)17(18,19)20)16(28)27(24-10)15-6-5-14-23-22-9-26(14)25-15/h2-9,24H,1H3

InChI Key

NTVXVXMBCJQFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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